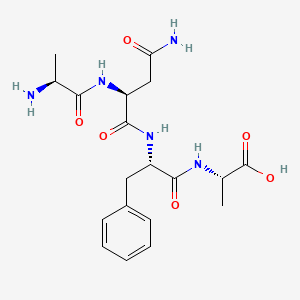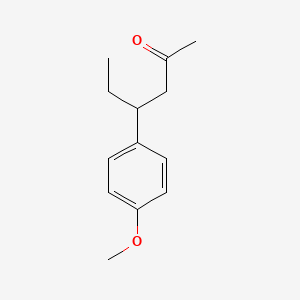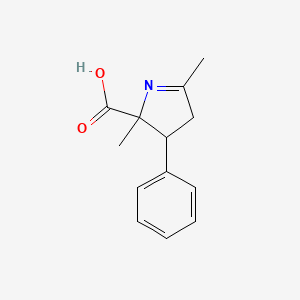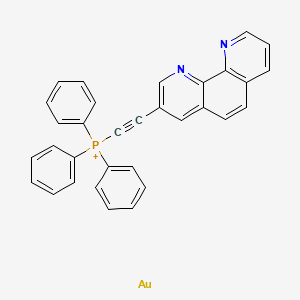
gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium is a complex compound that combines the unique properties of gold with the versatile ligand 1,10-phenanthroline. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium typically involves the reaction of gold precursors with 1,10-phenanthroline derivatives. The process often includes the use of triphenylphosphine as a stabilizing ligand. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the successful formation of the desired compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the oxidation state of the gold center, affecting the overall properties of the compound.
Substitution: The phenanthroline and triphenylphosphine ligands can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce gold(III) complexes, while reduction reactions could yield gold(I) complexes. Substitution reactions can result in a variety of new gold complexes with different ligands .
Scientific Research Applications
Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and therapeutic agents.
Mechanism of Action
The mechanism by which gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium exerts its effects involves its interaction with molecular targets and pathways. The gold center can interact with various biological molecules, influencing their function and activity. The phenanthroline ligand can also play a role in stabilizing the compound and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Gold;2-(1,10-phenanthrolin-5-yl)diethyl phosphonate: This compound has similar ligands but different substituents, leading to variations in its properties and applications.
Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphine: A closely related compound with slight differences in ligand structure.
Uniqueness
Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium is unique due to its specific combination of ligands and gold center, which provides distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications, where its specific characteristics can be leveraged for various purposes .
Properties
CAS No. |
686778-02-9 |
|---|---|
Molecular Formula |
C32H22AuN2P+ |
Molecular Weight |
662.5 g/mol |
IUPAC Name |
gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium |
InChI |
InChI=1S/C32H22N2P.Au/c1-4-12-28(13-5-1)35(29-14-6-2-7-15-29,30-16-8-3-9-17-30)22-20-25-23-27-19-18-26-11-10-21-33-31(26)32(27)34-24-25;/h1-19,21,23-24H;/q+1; |
InChI Key |
ITKWJSZPKMKJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C#CC2=CN=C3C(=C2)C=CC4=C3N=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
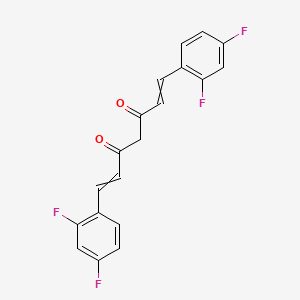
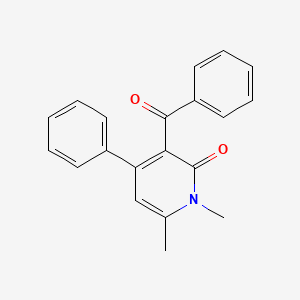
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)

![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
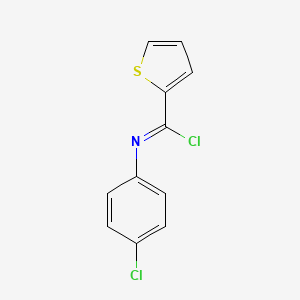

![Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide](/img/structure/B12540832.png)
